Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is a synthetic chemical compound primarily known for its anti-allergic properties. [, , ] Originally developed as an anti-inflammatory agent, Tranilast has garnered significant interest within the scientific community for its diverse range of biological activities. [, , , , ] Research has unveiled its potential applications in various fields, including oncology, cardiology, and nephrology, making it a promising subject for further scientific exploration. [, , , , , , , , , , , , , ]
Synthesis Analysis
Due to the presence of a carboxylic acid group and an amide linkage, Tranilast can participate in various chemical reactions. [] These include:
Complexation: Tranilast can form complexes with metal ions, potentially influencing its stability and biological activity. []
Mechanism of Action
While the exact mechanism of action of Tranilast is yet to be fully elucidated, research suggests that it exerts its effects through multiple pathways: [, , , , , , , , , , , , , ]
Inhibition of Transforming Growth Factor-beta (TGF-β): Tranilast has been shown to inhibit TGF-β signaling, a key pathway implicated in fibrosis, inflammation, and tumor growth. [, , , , , , , , , , , , ]
Suppression of Inflammatory Mediators: Tranilast can inhibit the release of inflammatory cytokines and chemokines, contributing to its anti-inflammatory effects. [, , , , , , ]
Modulation of Cell Cycle Progression: Studies have shown that Tranilast can influence cell cycle progression, leading to the inhibition of cell proliferation. [, , , , ]
Aryl Hydrocarbon Receptor (AHR) Agonism: Recent research suggests that Tranilast can act as an AHR agonist, potentially contributing to its anti-cancer effects. []
Applications
Fibrosis Research: Tranilast has shown promise in preclinical studies for inhibiting fibrosis in various organs, including the heart, lungs, liver, and kidneys. [, , , , , , , , , , , ] Its ability to suppress TGF-β signaling and inflammatory responses makes it a potential therapeutic candidate for fibrotic diseases.
Cancer Research: Studies have demonstrated Tranilast's potential as an anti-cancer agent, particularly in breast cancer. [, , , , , , ] Its ability to inhibit tumor growth, metastasis, and cancer stem cell activity makes it a promising subject for further investigation.
Vascular Disease Research: Tranilast has been studied for its potential in preventing restenosis after angioplasty and its ability to suppress vascular smooth muscle cell proliferation. [, , ]
Ophthalmology Research: Research suggests that Tranilast might help prevent posterior capsular opacity after cataract surgery and may also have therapeutic potential in treating corneal dystrophies. [, , ]
Other Applications: Tranilast has also been investigated for its potential in treating other conditions like allergic rhinitis, [] acute myeloid leukemia, [] and even cerebral ischemia-reperfusion injury. []
Related Compounds
Gemcitabine
Relevance: Studies have shown that Tranilast significantly enhances the sensitivity of pancreatic cancer cells to Gemcitabine by promoting the degradation of Ribonucleotide Reductase 1 (RRM1), a protein that contributes to Gemcitabine resistance. [] This synergistic effect makes the combination of Tranilast and Gemcitabine a potentially effective strategy for treating pancreatic cancer. []
5-Fluorouracil (5-FU)
Relevance: Unlike its synergistic effect with Gemcitabine, Tranilast did not influence the sensitivity of pancreatic cancer cells to 5-FU. [] This suggests that Tranilast's mechanism of action is specific to certain chemotherapeutic agents and may not broadly enhance the efficacy of all anti-cancer drugs.
Cisplatin (CDDP)
Relevance: Similar to 5-FU, Tranilast did not affect the sensitivity of pancreatic cancer cells to Cisplatin. [] This further emphasizes the specific nature of Tranilast's interaction with certain chemotherapy drugs, highlighting the importance of targeted combination therapies.
Irinotecan (CPT-11)
Relevance:Tranilast did not show any influence on the sensitivity of pancreatic cancer cells to Irinotecan. [] This finding, alongside the lack of effect on 5-FU and Cisplatin, suggests that Tranilast does not have a general mechanism of enhancing the cytotoxic effects of chemotherapeutic agents.
Paclitaxel
Relevance: In pancreatic cancer cells, Tranilast treatment did not affect the sensitivity to Paclitaxel. [] This further reinforces the observation that Tranilast's synergistic effects are specific to certain chemotherapeutic agents and not a general characteristic of this anti-allergic drug.
4-Demethyltranilast (N-3)
Relevance: N-3, similar to Tranilast, can inhibit bilirubin glucuronosyltransferase activity, potentially contributing to hyperbilirubinemia. [] This shared metabolic pathway suggests that N-3 could play a role in some of the side effects observed with Tranilast administration.
Bilirubin
Relevance: Both Tranilast and its metabolite N-3 inhibit bilirubin glucuronosyltransferase activity, the enzyme responsible for bilirubin glucuronidation. [] This inhibition can lead to the accumulation of bilirubin in the blood (hyperbilirubinemia), a potential side effect observed in some patients taking Tranilast. []
Transforming Growth Factor-beta (TGF-β)
Relevance:Tranilast has been shown to inhibit the production and signaling of TGF-β. This inhibitory effect is thought to be a key mechanism by which Tranilast exerts its anti-fibrotic and anti-tumor effects. [, , , , ]
Quinapril
Relevance: In a study on rats with renovascular hypertension, both Tranilast and Quinapril reduced left ventricular fibrosis, although only Quinapril significantly reduced blood pressure. [] This suggests that Tranilast's anti-fibrotic effect is independent of its impact on blood pressure, unlike Quinapril. []
Temozolomide (TMZ)
Relevance: Combining Tranilast with TMZ showed a synergistic antiproliferative effect on human GBM cells in vitro. [] This combination therapy also reduced nitric oxide (NO) production, suggesting a potential advantage in reducing TMZ resistance and mitigating side effects. []
Minocycline
Relevance: Clinicians have combined Tranilast with Minocycline to treat severe acne and prevent post-acne scarring. [] While the exact mechanism remains unclear, the combination therapy has shown promising results in reducing inflammation and scar formation. []
Isotretinoin
Relevance: Similar to Minocycline, Isotretinoin is used in combination with Tranilast to treat severe acne and prevent scarring. [] While topical Isotretinoin hasn't shown significant differences compared to other treatments, combining oral Isotretinoin with Tranilast might offer enhanced efficacy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tranilast is an antiallergic agent.Target: Angiotensin ReceptorTranilast has been approved in Japan and South Korea, since 1982, for the treatment of bronchial asthma, with indications for keloids and hypertrophic scar added in 1993. Tranilast is also used to treat asthma, autoimmune diseases, atopic and fibrotic pathologies, and can also inhibit angiogenesis. The antiproliferative properties of tranilast were found that tranilast elicited an inhibitory effect on fibroblast proliferation in vitro and also suppressed collagen production both in vitro and in vivo . Tranilast also reduced the release of chemical mediators from mast cells and suppressed hypersensitivity reactions. [1]Three-week-old C57Bl/10 and mdx mice received tranilast (~300 mg/kg) in their food for 9 weeks, after which fibrosis was assessed through histological analyses, and functional properties of tibialis anterior muscles were assessed in situ and diaphragm muscle strips in vitro. Tranilast administration did not significantly alter the mass of any muscles in control or mdx mice, but it decreased fibrosis in the severely affected diaphragm muscle by 31% compared with untreated mdx mice (P<0.05) [2].
Y16, also known as RhoA-IN-Y16, is a RhoA inhibitor, Y16 blocks the binding of LARG, a DBL-family Rho guanine nucleotide exchange factor, with Rho (Kd = 80 nM). Y16 specifically inhibits LARG catalyzed activation of RhoA and RhoA signaling pathways. Y16 blocks the growth and migration of MCF7 breast cancer cells.
Focal adhesion kinases (FAK) are non-receptor tyrosine kinases that play roles in regulating diverse processes, including cell adhesion, spreading, migration, proliferation, and apoptosis. They are over-expressed in many types of cancer. FAK inhibitor 14 is a direct inhibitor of FAK1 autophosphorylation, blocking phosphorylation of Y397 with an IC50 value of about 1 μM. There is no known significant effect on the activity of a range of other kinases. FAK inhibitor 14 promotes cell detachment and inhibits cell adhesion of cells in culture. Moreover, it blocks tumor growth in vivo. FAK inhibitor 14 has also been used to demonstrate a role for FAK in the regulation of aortic stiffness. Y15 hydrochloride, also known as FAK Inhibitor 14, is a direct FAK autophosphorylation inhibitor, blocking phosphorylation of Y397 with an IC50 value of about 1 μM. Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics. Y15 was shown to decrease cancer growth in vitro and in vivo.